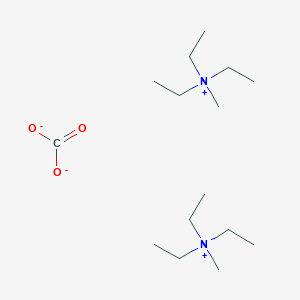
Methyltriethylammonium carbonate
Cat. No. B8594406
M. Wt: 292.46 g/mol
InChI Key: YYDDABGTOBAXAR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US08877825B2
Procedure details


Into an autoclave equipped with a stirrer, triethylamine (1 mol), dimethyl carbonate (1.5 mol) and methanol (2 mol) as a solvent, were charged and reacted at a reaction temperature of 110° C. for 12 hours to obtain a methanol solution of methyltriethylammonium carbonate. Acetic acid (1 mol) was charged thereto, and as a solvent, ethylene glycol was added to a predetermined concentration. Then, by means of an evaporator, carbon dioxide formed as a byproduct and methanol were removed to obtain a solution comprising 50% methyltriethylammonium acetate and 50% of ethylene glycol.




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[C:8](=[O:13])([O:11]C)[O:9]C>CO>[C:8](=[O:9])([O-:13])[O-:11].[CH3:8][N+:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:1][CH3:2].[CH3:8][N+:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:1][CH3:2] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into an autoclave equipped with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted at a reaction temperature of 110° C. for 12 hours
|
|
Duration
|
12 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.C[N+](CC)(CC)CC.C[N+](CC)(CC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
